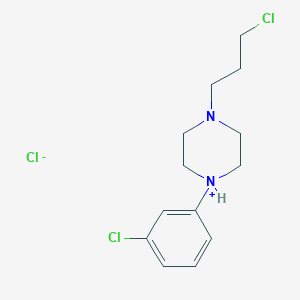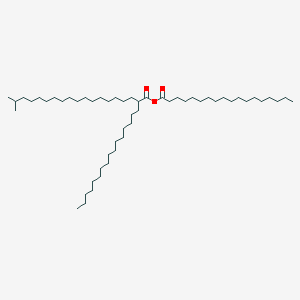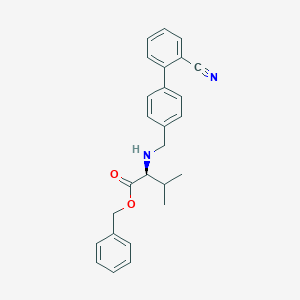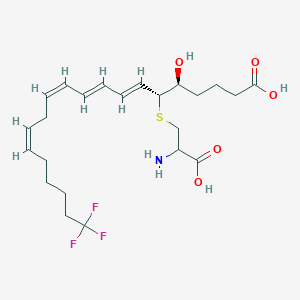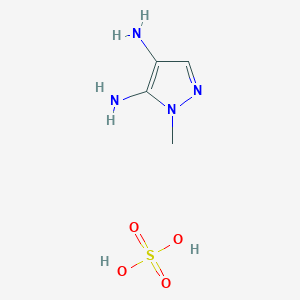
1-Methyl-1H-pyrazole-4,5-diamine sulfate
Descripción general
Descripción
1-Methyl-1H-pyrazole-4,5-diamine sulfate is a chemical compound with the molecular formula C4H10N4O4S . It has a molecular weight of 210.21 g/mol . The IUPAC name for this compound is 2-methylpyrazole-3,4-diamine; sulfuric acid .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate involves a LiAlH reduction and IBX oxidation, followed by reductive amination using NaBH CN and appropriate amines .Molecular Structure Analysis
The InChI code for 1-Methyl-1H-pyrazole-4,5-diamine sulfate isInChI=1S/C4H8N4.H2O4S/c1-8-4 (6)3 (5)2-7-8;1-5 (2,3)4/h2H,5-6H2,1H3; (H2,1,2,3,4) . The Canonical SMILES for this compound is CN1C (=C (C=N1)N)N.OS (=O) (=O)O . Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-4,5-diamine sulfate has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 210.04227599 g/mol . The Topological Polar Surface Area is 153 Ų . The Heavy Atom Count is 13 . The compound has a Formal Charge of 0 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
“1-Methyl-1H-pyrazole-4,5-diamine sulfate” is involved in pharmaceutical research as a reagent for the preparation of various compounds. For example, it is used in the synthesis of:
- Aminothiazoles as γ-secretase modulators .
- Amino-pyrido-indol-carboxamides , potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Pyridine derivatives as TGF-β1 and active A signaling inhibitors .
- MK-2461 analogs as inhibitors of c-Met kinase for cancer treatment .
Proteomics Research
It is also used in proteomics research, which involves the study of proteomes and their functions. The compound serves as a biochemical tool in this field .
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy
Mode of Action
Based on the information available, it can be inferred that the compound may interact with its target site, possibly the lmptr1 pocket, to exert its effects
Biochemical Pathways
Given the potential interaction with the LmPTR1 pocket, it is possible that the compound may influence related biochemical pathways
Result of Action
A related compound was found to have potent in vitro antipromastigote activity
Propiedades
IUPAC Name |
2-methylpyrazole-3,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLJTZGZLWBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-4,5-diamine sulfate | |
CAS RN |
20055-01-0 | |
| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

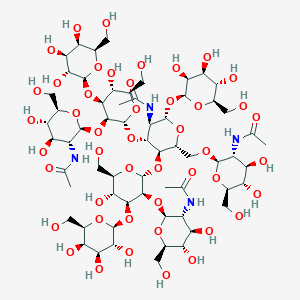
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)


